14S-Methyl-1-octadecene

Description

Significance of Methyl-Branched Alkenes in Chemical Ecology

Methyl-branched alkenes are a crucial class of compounds within the complex world of insect chemical communication. annualreviews.orgnih.gov These molecules are frequently found as components of the cuticular hydrocarbon (CHC) layer that covers an insect's exoskeleton. annualreviews.orgmdpi.com While a primary function of this waxy layer is to prevent desiccation and provide a barrier against the environment, many of these compounds have evolved secondary roles as powerful chemical signals. annualreviews.orgnih.gov

The structural features of methyl-branched alkenes, such as the position of the methyl group and the location and stereochemistry of the double bond, create a high degree of structural diversity. annualreviews.org This complexity allows for the encoding of a vast amount of information, critical for mediating various insect behaviors. annualreviews.orgmdpi.com Unlike simple straight-chain alkanes, the presence of methyl branches and double bonds can lower the melting point of the hydrocarbon mixture, which can be significant for the compound's function as a signal. annualreviews.org Research suggests that methyl-branched alkanes and alkenes are often more important than linear alkanes in recognition processes between insects. frontiersin.org These compounds are integral to a wide array of interactions, including:

Species and Sex Recognition: Insects use specific CHC profiles to identify potential mates of the same species and the correct sex. pnas.org

Social Insect Communication: In social insects like ants and bees, CHCs are fundamental for distinguishing nestmates from non-nestmates, recognizing caste members, and signaling social status, such as a queen's fertility. frontiersin.orgpnas.org

The intricate blends of these compounds on an insect's cuticle act as a "chemical signature," allowing for nuanced communication within and between species.

Historical Context of 14S-Methyl-1-octadecene Identification as a Chemoattractant

The specific compound, (S)-14-methyl-1-octadecene, was first identified as a potent chemoattractant in the context of insect pest management. oup.comresearchgate.net Researchers Sugie and Sato identified it as the sex pheromone of the female peach leaf miner moth, Lyonetia clerkella. oup.commdpi.com This moth is a significant agricultural pest, causing considerable damage to orchards growing peaches, apples, cherries, and apricots. oup.comresearchgate.net The larvae of Lyonetia clerkella mine within the leaves, and infestations can lead to premature defoliation. researchgate.netresearchgate.net

The identification of (S)-14-methyl-1-octadecene as the sex pheromone was a critical step toward developing environmentally benign methods for controlling this pest. researchgate.netresearchgate.net Sex pheromones can be used in pest management strategies to lure males into traps for monitoring population levels or to disrupt mating by permeating an area with the synthetic pheromone, making it impossible for males to locate females. oup.comresearchgate.net Following its identification, numerous research efforts have focused on developing efficient and cost-effective methods for its asymmetric synthesis to produce the biologically active compound for agricultural use. oup.comresearchgate.netresearchgate.nettandfonline.com

Stereochemical Importance of (S)-14-Methyl-1-octadecene in Biological Specificity

The biological activity of many chemical signals is highly dependent on their precise three-dimensional structure, a concept known as stereochemistry. pnas.org Chiral molecules, which can exist in non-superimposable mirror-image forms called enantiomers (designated as 'S' or 'R'), often exhibit vastly different effects in biological systems. nih.gov This is because the receptors and enzymes in living organisms are themselves chiral and can differentiate between enantiomers, much like a hand fits into a specific glove. nih.gov

In the case of 14-methyl-1-octadecene, the natural pheromone produced by the female peach leaf miner moth is the (S)-enantiomer. oup.comresearchgate.netresearchgate.net The specificity of this interaction is paramount; the male moth's receptors are tuned to recognize the (S)-form. While the natural stereoisomer elicits the expected attraction and mating behavior, other stereoisomers may be significantly less active or even inhibitory. pnas.org

This stereochemical specificity has been a driving force behind the extensive research into the asymmetric synthesis of (S)-14-methyl-1-octadecene. oup.comnih.gov Synthesizing a racemic mixture (containing equal parts of both 'S' and 'R' enantiomers) is often simpler, but for pheromonal applications, providing the enantio-pure, biologically active (S)-isomer is crucial for efficacy. researchgate.net The conservation of stereochemistry in the biosynthesis of methyl-branched hydrocarbons across many insect orders further underscores the fundamental role of chirality in chemical communication. annualreviews.org

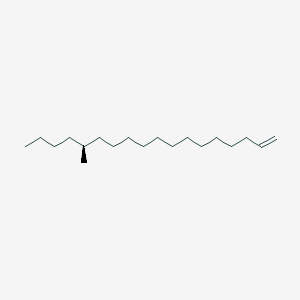

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H38 |

|---|---|

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(14S)-14-methyloctadec-1-ene |

InChI |

InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3/t19-/m0/s1 |

InChI Key |

NAEZQVWAWSVOSD-IBGZPJMESA-N |

Isomeric SMILES |

CCCC[C@H](C)CCCCCCCCCCCC=C |

Canonical SMILES |

CCCCC(C)CCCCCCCCCCCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 14 Methyl 1 Octadecene

Asymmetric Synthesis Approaches

The creation of the specific (S)-enantiomer of 14-methyl-1-octadecene requires precise control over the stereochemistry during synthesis. Asymmetric synthesis approaches are therefore paramount. These methods introduce chirality into the molecule in a controlled manner, leading to the desired stereoisomer.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wordpress.com Once the desired chirality is established, the auxiliary is removed. This strategy has been effectively used in the synthesis of (S)-14-methyl-1-octadecene.

Evans' chiral auxiliaries, a class of oxazolidinones, are widely recognized for their effectiveness in asymmetric synthesis. wordpress.comrsc.org In the synthesis of (S)-14-methyl-1-octadecene, an Evans' auxiliary is used to introduce the chiral methyl group with high diastereoselectivity. oup.comresearchgate.net A key strategy involves the acylation of a carboxylic acid with an Evans' chiral auxiliary, followed by diastereoselective methylation of the resulting oxazolidinone amide. nih.gov This method has been central to a novel and efficient asymmetric synthesis of the pheromone. oup.comoup.com For instance, the synthesis of (R)-4-benzyl-3-((R)-2-methylpentadec-14-enoyl)oxazolidin-2-one was achieved with a diastereomeric ratio greater than 99:1 through the diastereoselective methylation of the corresponding imide using sodium hexamethyldisilazide and methyl iodide. oup.com

Table 1: Key Steps in Chiral Oxazolidinone-Mediated Synthesis

| Step | Reagents and Conditions | Intermediate/Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Acylation | (S)-4-benzyloxazolidin-2-one, BuLi, hexanoyl chloride | (S)-4-benzyl-3-hexanoyloxazolidin-2-one | 70% | N/A | mdpi.com |

| Methylation | LDA, -78 °C, then MeI | (S)-4-benzyl-3-((S)-2-methylhexanoyl)oxazolidin-2-one | 78% | 1:50 | mdpi.com |

| Auxiliary Removal (Reduction) | LAH, -10 °C | (S)-2-methylhexan-1-ol | Not specified separately | N/A | mdpi.com |

| Methylation | NaHMDS, methyl iodide | (R)-4-benzyl-3-((R)-2-methylpentadec-14-enoyl)oxazolidin-2-one | 71% | >99:1 | oup.com |

| Auxiliary Removal (Reduction) | NaBH₄ | (R)-2-methylpentadec-14-en-1-ol | 87% | N/A | oup.com |

Chiral Pool-Based Syntheses from Economical Precursors

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources. Syntheses starting from these precursors can be highly efficient. (R)-citronellic acid and its derivatives are common starting materials from the chiral pool for the synthesis of branched-chain pheromones. oup.comoup.comwur.nl The enantiomers of citronellal (B1669106) have also been utilized to synthesize stereoisomers of 14-methyl-2-octadecanone, a related compound. sigmaaldrich.comnih.gov One synthesis of (S)-14-methyl-1-octadecene was achieved from (R)-citronellic acid in six steps. wur.nl

Substrate-Controlled Asymmetric Syntheses of the Chiral Alkene Moiety

In substrate-controlled synthesis, the existing chirality in the starting material or an intermediate dictates the stereochemistry of subsequent transformations. One reported synthesis of (S)-14-methyl-1-octadecene is noted as the first substrate-controlled asymmetric synthesis of this molecule. nih.govmdpi.comnih.gov This approach involves the coupling of two key fragments, one of which is a chiral intermediate derived using a chiral auxiliary. nih.govmdpi.com The stereocenter established early in the synthesis directs the formation of the final product's stereochemistry.

Stereoselective Alkene Functionalization and Chain Elongation

The construction of the long carbon chain of (S)-14-methyl-1-octadecene often involves stereoselective functionalization and chain elongation steps. Cross-coupling reactions are frequently employed for this purpose. One common method is the Li₂CuCl₄-mediated coupling of a Grignard reagent with an organic halide. nih.govmdpi.comresearchgate.net For example, a chiral tosylate intermediate can be coupled with a Grignard reagent to form the carbon backbone of the target molecule. oup.commdpi.com Another key step is the introduction of the terminal double bond. Wittig reactions are a classic and effective method for this transformation.

Table 2: Chain Elongation and Functionalization Reactions

| Reaction Type | Key Reagents | Purpose | Reference |

|---|---|---|---|

| Cross-Coupling | Grignard reagent, Li₂CuCl₄, organic tosylate/halide | Carbon chain elongation | oup.comnih.govmdpi.com |

| Wittig Reaction | Phosphonium (B103445) salt, base, aldehyde/ketone | Formation of the terminal alkene | nih.govnih.gov |

| Tosylation | TsCl, Pyridine | Activation of an alcohol for coupling | oup.commdpi.com |

| Bromination | 40% HBr, toluene, I₂ | Conversion of an alcohol to a bromide | mdpi.com |

Asymmetric Hydrogenation Techniques for Chiral Center Introduction

Asymmetric hydrogenation is a cornerstone of modern synthesis for creating enantiomerically pure compounds. ajchem-b.comrroij.com This method utilizes transition metal catalysts complexed with chiral ligands to deliver hydrogen across a double bond with high stereoselectivity. ajchem-b.com For a precursor to (S)-14-methyl-1-octadecene, this could involve the hydrogenation of a prochiral trisubstituted alkene.

Catalytic systems based on rhodium, ruthenium, and iridium have demonstrated exceptional effectiveness in a wide range of asymmetric hydrogenations. ajchem-b.com For instance, BINAP-ruthenium(II) complexes are well-known for the enantioselective hydrogenation of allylic alcohols. orgsyn.org While specific application of this technique to a direct precursor of (S)-14-methyl-1-octadecene is not prominently detailed in the reviewed literature, its power in establishing chiral centers makes it a highly relevant and potent potential strategy. The synthesis of chiral intermediates often relies on such methods, which are crucial for producing pharmaceuticals and other biologically active molecules with precise stereochemistry. ajchem-b.comresearchgate.net The general drawbacks of these reactions can include the need for expensive chiral metal-complex catalysts and potentially vigorous reaction conditions like high pressure. researchgate.net

Olefin Metathesis in Long-Chain Alkene Construction

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgcaltech.edu For a long-chain alkene like 14-methyl-1-octadecene, cross-metathesis is a particularly valuable strategy. sigmaaldrich.comlibretexts.org

This intermolecular reaction can bring together two different olefin fragments, allowing for the modular construction of the carbon skeleton. sigmaaldrich.com For example, a shorter chiral fragment containing the 14-methyl group could be coupled with a long-chain terminal alkene. The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org This methodology is prized for its functional group tolerance and relative simplicity, often generating fewer byproducts than other methods. wikipedia.org The use of olefin metathesis provides an efficient route for synthesizing complex and long carbon-carbon chains. sigmaaldrich.com

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

The assembly of the carbon backbone of (S)-14-methyl-1-octadecene has been effectively achieved using transition metal-catalyzed cross-coupling reactions, a class of reactions celebrated with the 2010 Nobel Prize in Chemistry. wikipedia.org These methods excel at creating C-C bonds by joining two different molecular fragments. wikipedia.org

A frequently cited and effective method in the synthesis of (S)-14-methyl-1-octadecene is the cross-coupling of a Grignard reagent with an alkyl tosylate or halide, catalyzed by lithium tetrachlorocuprate (Li₂CuCl₄). nih.govoup.com This copper-based catalyst facilitates the formation of a new carbon-carbon bond between sp³-hybridized centers, which can be challenging. researchgate.net

In one reported synthesis, a chiral C₇ tosylate intermediate was coupled with a C₁₂ Grignard reagent, formed from a protected brominated precursor, in the presence of Li₂CuCl₄ to furnish the final (S)-14-methyl-1-octadecene molecule in good yield. nih.govmdpi.com Another approach also utilized a Li₂CuCl₄-catalyzed coupling between a chiral tosylate and n-propyl magnesium bromide to install the final carbons of the chain. oup.com This reaction is a key step that brings together major fragments of the molecule in a convergent manner. nih.govresearchgate.net

Table 1: Examples of Li₂CuCl₄-Mediated Coupling in (S)-14-Methyl-1-octadecene Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Reported Yield | Reference |

| (S)-2-methyl-1-tosyloxyhexane | C₁₂ Grignard Reagent | Li₂CuCl₄ | 65% | nih.govmdpi.com |

| (R)-2-methylpentadec-14-en-1-yl 4-methylbenzenesulfonate | n-propyl magnesium bromide | Li₂CuCl₄ | - | oup.com |

| C₉ Grignard Reagent | Allyl Bromide | Li₂CuCl₄ | 66% | mdpi.com |

Olefination reactions provide a direct route to forming carbon-carbon double bonds from carbonyl compounds. The Wittig reaction and the Julia-Kocienski olefination are two prominent examples applied in complex molecule synthesis.

One synthesis of (S)-14-methyl-1-octadecene utilized a Wittig reaction to construct the carbon skeleton. researchgate.net In this approach, a phosphonium salt derived from a C₁₁ fragment was reacted with a chiral C₈ aldehyde to form the C₁₉ backbone, which after hydrogenation and deprotection yielded the target molecule. researchgate.net

The Julia-Kocienski olefination is a modified version of the Julia olefination that couples aldehydes or ketones with heteroaryl sulfones (like benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) in a one-pot procedure. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is renowned for its high E-selectivity, which arises from the stereoselective formation of an anti-β-alkoxysulfone intermediate that decomposes stereospecifically. wikipedia.org While powerful, direct olefination methods like the Wittig and Julia-Kocienski reactions can sometimes result in poor stereoselectivity or favor an undesired isomer depending on the specific substrates and reaction conditions. acs.org

Strategic Considerations for Scalability in Academic Synthesis

While academic synthesis often prioritizes novelty and elegance, considerations for scalability are important, especially when the target molecule has practical applications, such as in pest management. nih.govoup.com Key factors affecting scalability include the cost and availability of starting materials, the number of synthetic steps, the safety and environmental impact of reagents, the need for extreme reaction conditions (e.g., cryogenic temperatures, high pressures), and the ease of purification. researchgate.net

Comparative Analysis of Novel Synthetic Routes for Methyl-Branched Long-Chain Olefins

The resolution of a racemic mixture is another established method. For instance, (S)-14-Methyl-1-octadecene has been synthesized through the resolution of 2-methylhexanoic acid. oup.com While this can be an effective strategy, it inherently limits the maximum theoretical yield to 50% for a single enantiomer and requires an efficient resolution agent and process.

Improvements in synthetic efficiency have also been sought for the racemic form of 14-methyl-1-octadecene. One improved synthesis involved the coupling of a C11-chain bromide with a 3-methyl-branched C7 unit prepared from 2-hexanone. nih.govoup.com This approach highlights the modularity of building such long-chain olefins from smaller, readily accessible fragments.

More broadly, the synthesis of methyl-branched long-chain olefins benefits from advances in catalytic methods. Olefin metathesis, for example, offers a powerful tool for the construction of carbon-carbon double bonds and can be applied to the synthesis of long-chain olefins. chemrxiv.org Similarly, iridium-catalyzed asymmetric hydrogenation represents a state-of-the-art method for the stereoselective reduction of prochiral olefins, which could be adapted for the synthesis of chiral alkanes that are precursors to branched olefins. diva-portal.orgresearchgate.net These catalytic methods often offer advantages in terms of atom economy and the potential for high enantioselectivity.

A comparative overview of selected synthetic routes for (S)-14-Methyl-1-octadecene is presented in the table below, highlighting key performance indicators for each strategy.

| Synthetic Strategy | Key Starting Materials | Number of Linear Steps | Overall Yield (%) | Key Features & Remarks | Reference(s) |

| Chiral Auxiliary | (S)-4-benzyloxazolidin-2-one, hexanoyl chloride, 1,9-nonanediol | 6 | 30.3 | High yield, cost-effective, operationally simple, high stereoselectivity (d.r. = 1:50). | nih.govmdpi.comnih.gov |

| Chiral Pool | (R)-4-(benzyloxy)-3-methylbutanal, 1,11-Undecanediol | 8 | 42 | Utilizes a readily available chiral intermediate from the steroid industry. | researchgate.net |

| Chiral Pool | (R)-citronellic acid, (R)-4-menthenone, or (R)-3-hydroxy-5-methyltetrahydro-2H-pyran-2-one | Not specified | Not specified | Relies on expensive chiral starting materials. | oup.com |

| Racemic Synthesis & Resolution | 2-methylhexanoic acid | Not specified | Not specified | Involves resolution of a racemic intermediate. | oup.com |

| Racemic Synthesis | C11-chain bromide, 2-hexanone | Not specified | Not specified | Modular approach for constructing the carbon backbone. | nih.govoup.com |

Biosynthetic Pathways and Enzymatic Mechanisms of Methyl Branched Alkenes

Elucidation of Proposed Biosynthetic Routes to 14S-Methyl-1-octadecene

The proposed biosynthetic pathway for methyl-branched hydrocarbons in insects generally starts from fatty acid synthase (FAS) activity. annualreviews.org In the case of this compound, the process is believed to initiate with the standard fatty acid synthesis machinery. A key step is the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA during the chain elongation process. scispace.com This incorporation, catalyzed by a microsomal fatty acid synthase, is responsible for introducing the methyl branch at a specific position. scispace.com The precursors for methylmalonyl-CoA can be derived from amino acids like valine, isoleucine, or methionine. annualreviews.org

Following the formation of the methyl-branched fatty acid, a series of modifications occur. The fatty acid is elongated to the desired chain length, in this case, a C19 precursor. This is followed by desaturation to introduce the double bond at the terminal position (C1), likely through the action of a desaturase enzyme. The final step is thought to be a decarbonylation reaction, which removes the carboxyl group to yield the final C18 alkene, this compound. annualreviews.org This general pathway involves elongation, reduction to an alcohol, oxidation to an aldehyde, and subsequent decarbonylation. annualreviews.org

The stereochemistry of the methyl branch is crucial for biological activity, and it is hypothesized that the (S)-configuration is determined by the enantioselective reduction of an α,β-unsaturated thioester by an NADPH-catalyzed enoyl-reductase during the fatty acid synthesis. pnas.org

Identification and Characterization of Key Enzymes Involved in Methyl Branching and Olefin Formation

Several classes of enzymes are critical for the biosynthesis of long-chain alkenes and methyl-branched hydrocarbons in insects. While the specific enzymes for this compound have not all been individually characterized, research on related insect pheromones provides a strong model.

Key Enzyme Classes in Pheromone Biosynthesis:

| Enzyme Class | Function | Role in Methyl-Branched Alkene Synthesis | References |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of fatty acids. | A microsomal FAS is implicated in incorporating methylmalonyl-CoA to create the methyl branch. | annualreviews.orgscispace.com |

| Desaturases (Des) | Introduce double bonds at specific positions in fatty acyl chains. | Responsible for creating the terminal double bond in 1-octadecene. Different desaturases (e.g., Δ9, Δ11) are known to be involved in producing various pheromone components. | plos.orgpnas.orgresearchgate.net |

| Fatty Acyl-CoA Reductases (FARs) | Reduce fatty acyl-CoAs to fatty alcohols. | A crucial step in pathways that proceed through an alcohol intermediate before decarbonylation. pgFARs are specialized for pheromone biosynthesis. | plos.orgbohrium.comscienceopen.com |

| Cytochrome P450 (CYP) Enzymes | A diverse family of enzymes involved in various metabolic processes, including oxidation. | CYP4G enzymes are known to be involved in the final oxidative decarbonylation step that converts an aldehyde to a hydrocarbon. | annualreviews.org |

| Alcohol Oxidases (AO) / Aldehyde Reductases (AR) | Interconvert alcohols and aldehydes. | Involved in the pathway where a fatty alcohol is oxidized to an aldehyde prior to decarbonylation. | mdpi.com |

Research has shown that the evolution and differential expression of these enzyme families, particularly desaturases and FARs, contribute significantly to the diversity of insect pheromones. pnas.orgresearchgate.netscienceopen.com

Precursor Incorporation and Metabolic Flux Analysis in Natural Systems

Studies using labeled precursors have been instrumental in deciphering the biosynthetic pathways of insect pheromones. slu.se For methyl-branched hydrocarbons, experiments have shown that labeled acetate (B1210297) is incorporated into the fatty acid backbone, while labeled amino acids such as valine and isoleucine serve as the source for the methyl branch via methylmalonyl-CoA. annualreviews.orgslu.se

Metabolic flux analysis, which quantifies the flow of metabolites through a network, has been applied to understand and engineer pheromone production in systems like yeast. frontiersin.org For instance, analysis has shown that cofactor availability, such as NADPH, is a critical factor for fatty acid synthesis. frontiersin.org Engineering the metabolic pathways to increase the pool of precursors like acetyl-CoA and malonyl-CoA, and to enhance the supply of cofactors, has been shown to improve the production of fatty acid-derived molecules. researchgate.netfrontiersin.org While specific metabolic flux analysis for this compound in its natural producer, the peach leafminer moth (Lyonetia clerkella), is not extensively documented, the principles derived from other systems are applicable. nih.govresearchgate.net The biosynthesis is a part of the broader fatty acid metabolism, which is then channeled into a specialized pathway for pheromone production. researchgate.netoup.com

Genetic Determinants of Pheromone Biosynthesis Relevant to Long-Chain Alkenes

The production of specific pheromone components is under tight genetic control. The genes encoding the key biosynthetic enzymes are often expressed in a tissue-specific manner, primarily in the female's pheromone gland. plos.orgnih.gov

Transcriptomic analyses of pheromone glands from various moth species have identified numerous candidate genes involved in pheromone biosynthesis. plos.orgmdpi.comnih.gov These include multiple genes for desaturases, FARs, and cytochrome P450s. The evolution of these gene families, often through gene duplication and subsequent divergence of function, is a major driver of the chemical diversity seen in insect pheromones. pnas.orgresearchgate.net For example, slight changes in the amino acid sequence of a desaturase can alter its substrate specificity or the position of the double bond it creates, leading to the production of a novel pheromone component. pnas.orgscienceopen.com

In the context of long-chain alkenes, the expression of specific desaturases is critical for determining the position of the double bond. plos.orgresearchgate.net Similarly, the genetic elements controlling the incorporation of methyl branches are fundamental. The regulation of these genes, both in terms of which genes are expressed and at what levels, ultimately determines the final composition of the pheromone blend, which is crucial for species-specific communication and reproductive isolation. biorxiv.org

Advanced Spectroscopic and Chromatographic Characterization for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy provides profound insight into the molecular framework of 14S-Methyl-1-octadecene, allowing for the precise mapping of its carbon and hydrogen atoms. Specialized NMR techniques are crucial for verifying the stereochemistry at the C-14 position, which is essential for its biological activity.

High-field ¹H and ¹³C NMR are foundational for the structural confirmation of synthesized (S)-14-Methyl-1-octadecene. The spectra provide definitive evidence of the connectivity and chemical environment of each atom in the molecule. In a study detailing the asymmetric synthesis of the compound, ¹H and ¹³C NMR data were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) to confirm the final structure. nih.gov

The ¹H NMR spectrum displays characteristic signals for the terminal alkene protons (δ 4.93–5.00 ppm and δ 5.75–5.83 ppm) and the methyl group protons. The complex multiplets in the aliphatic region (δ 1.25-1.45 ppm) correspond to the long methylene (B1212753) chain. nih.gov

Table 1: ¹H NMR Spectroscopic Data for (S)-14-Methyl-1-octadecene

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 5.75–5.83 | m | C2-H |

| 5.00 | ddd | C1-H (trans) |

| 4.93–4.96 | m | C1-H (cis) |

| 2.02–2.08 | m | C3-H₂ |

| 1.83–1.90 | m | C14-H |

| 1.25–1.45 | m | Aliphatic CH₂ |

| 0.85 | d | C14-CH₃ |

Data recorded in CDCl₃ at 500 MHz. nih.gov Note: Some assignments are inferred from typical chemical shift ranges for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for (S)-14-Methyl-1-octadecene

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.2 | C2 |

| 114.1 | C1 |

| 36.8 | C13 |

| 33.8 | C3 |

| 32.7 | C14 |

| 29.7 | Methylene Carbons |

| 29.5 | Methylene Carbons |

| 29.4 | Methylene Carbons |

| 29.3 | Methylene Carbons |

| 29.1 | Methylene Carbons |

| 28.9 | Methylene Carbons |

| 27.1 | Methylene Carbons |

| 19.6 | C14-CH₃ |

Data recorded in CDCl₃ at 125 MHz. nih.gov Note: Specific assignment of all methylene carbons in the long chain is complex due to signal overlap.

Ensuring the correct absolute configuration of the chiral center at C-14 is paramount, as different enantiomers can have drastically different biological activities. While Mosher's method—which involves forming diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)—is typically applied to chiral alcohols or amines, its principles are crucial in the synthesis of this compound. springernature.com The method allows for the determination of enantiomeric purity and absolute configuration by analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers. springernature.comutoronto.ca

In the asymmetric synthesis of the (S)-14-Methyl-1-octadecene pheromone, the key step is the creation of the chiral center in a precursor molecule. A recent synthesis reported achieving this by preparing a key chiral alcohol intermediate. bohrium.com The optical purity of this crucial chiral alcohol was confirmed by preparing its Mosher esters, ensuring that the stereochemistry was correctly established early in the synthetic route before its eventual conversion to the final alkene product. bohrium.com This application of Mosher's method to the precursor is a critical quality control step to guarantee the enantiopurity of the final pheromone.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules, such as restricted rotation or ring inversion, by analyzing temperature-dependent changes in NMR spectra. core.ac.uk It allows for the measurement of the energy barriers between different conformers.

For a flexible, long-chain aliphatic alkene like this compound, the energy barriers to bond rotation are generally low, and thus distinct conformers are not typically observable at room temperature. A comprehensive review of the scientific literature indicates that specific dynamic NMR studies focused on the conformational and stereochemical analysis of this compound have not been reported. Such studies are more commonly applied to molecules with more significant steric hindrance or rigid structural elements that lead to higher energy barriers for conformational changes.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and for identifying it within complex biological mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to determine the precise elemental formula of a compound. This technique is essential for confirming that a synthesized molecule has the correct atomic composition. For (S)-14-Methyl-1-octadecene, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been used to confirm its molecular formula. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for 14-Methyl-1-octadecene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₈ |

| Calculated Exact Mass | 266.2974 u |

| Ionization Mode | ESI (Electrospray Ionization) |

| Observed Ion | [M+Na]⁺ |

| Observed m/z | 289.0735 |

Data from HRESI-MS analysis. researchgate.net

The observed mass corresponds to the sodium adduct of the target molecule, confirming the molecular formula C₁₉H₃₈ with high accuracy and distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying volatile and semi-volatile compounds in complex mixtures, making it the standard method for pheromone analysis. nih.gov In the context of this compound, which is the sex pheromone of the peach leafminer moth (Lyonetia clerkella), GC-MS is used to identify the compound in extracts from the female moth's pheromone gland. researchgate.netresearchgate.net

In a typical pheromone profiling analysis, the crude extract is injected into the gas chromatograph, which separates the individual components based on their boiling points and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a characteristic mass spectrum or "fingerprint" based on its fragmentation pattern.

For this compound, the mass spectrum shows a molecular ion (M⁺) peak, although it may be of low intensity, and a series of fragment ions resulting from the cleavage of the aliphatic chain. The identification of the natural pheromone is confirmed by comparing both the gas chromatographic retention time and the mass spectrum of the peak from the insect extract to those of a synthetically produced, authenticated standard of this compound. researchgate.net Studies have confirmed that the EAD-active compound in gland extracts has a retention time on a DB-1 column identical to that of synthetic (S)-14-Methyl-1-octadecene. researchgate.net

Double-Bond Position Determination through Chemical Derivatization (e.g., Cross-Metathesis, Ozonolysis) Coupled with MS

Chemical derivatization techniques coupled with mass spectrometry (MS) provide unequivocal evidence for the position of the double bond in this compound. These methods work by cleaving the molecule at the C=C bond and analyzing the resulting fragments.

Ozonolysis: This classical technique is a powerful tool for alkene structure elucidation. researchgate.net The reaction involves the cleavage of the double bond by ozone (O₃) to form an intermediate ozonide, which is then worked up under reductive conditions (e.g., with zinc or dimethyl sulfide) to yield carbonyl compounds. For this compound, a terminal alkene, ozonolysis cleaves the bond between C-1 and C-2. This process yields formaldehyde (B43269) (a one-carbon aldehyde) and a seventeen-carbon aldehyde, 13-methyl-heptadecanal. The identification of 13-methyl-heptadecanal by mass spectrometry, which shows a distinct molecular ion peak and fragmentation pattern corresponding to its structure, definitively confirms that the original double bond was located at the C-1 position.

Cross-Metathesis: Olefin cross-metathesis is another effective method for structural confirmation. organic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalyst, involves the exchange of alkylidene groups between two different alkenes. youtube.com To determine the double bond position in this compound, it could be reacted with a simple, volatile alkene partner, such as ethylene (B1197577) or another short-chain α-olefin. Since this compound is a terminal alkene, a key byproduct of its self-metathesis or cross-metathesis with another terminal alkene is ethylene gas, the evolution of which is a strong indicator of a C-1 double bond. youtube.com A hypothetical cross-metathesis reaction with 2-butene (B3427860) would yield 2-nonadecene, the mass spectrum of which would be distinct from the parent molecule, thereby confirming the original terminal position of the double bond.

| Derivatization Method | Reactant | Key Fragments/Products Identified by MS | Conclusion |

|---|---|---|---|

| Ozonolysis (with reductive work-up) | O₃ followed by Zn/H₂O or (CH₃)₂S | 13-Methyl-heptadecanal; Formaldehyde | Confirms C-1 position of the double bond |

| Cross-Metathesis (Hypothetical) | 2-Butene with Grubbs' Catalyst | 2-Nonadecene; Propene; Ethylene | Confirms C-1 position of the double bond |

Chiral Chromatography for Enantiomeric Separation and Quantification

As this compound is a chiral molecule, methods to separate its enantiomers are crucial for studying its stereospecific synthesis and biological activity. Chiral chromatography is the definitive technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the analytical and preparative separation of enantiomers. researchgate.net The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a non-polar compound like this compound, normal-phase HPLC is typically most effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. ymc.co.jp

A hypothetical, yet standard, method for the enantiomeric separation of (±)-14-Methyl-1-octadecene would involve a column packed with a cellulose-based CSP. The mobile phase would consist of a non-polar solvent system, such as a mixture of hexane (B92381) and a polar modifier like isopropanol, to achieve optimal resolution. Detection could be accomplished using a refractive index detector (RID) or a UV detector at a low wavelength if the compound exhibits sufficient absorbance. The distinct retention times for the (S)- and (R)-enantiomers would allow for their separation and quantification.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (99.5:0.5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | Refractive Index Detector (RID) |

| Expected Outcome | Baseline separation of (S)- and (R)-enantiomers with distinct retention times |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Correlation

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to identify which specific compounds in a complex mixture are biologically active. nih.gov This method is particularly vital in pheromone research. The technique splits the effluent from a gas chromatography column into two paths: one leads to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over an insect's antenna. biorxiv.org An electroantennogram (EAG) records the electrical response of the antenna to volatile compounds as they elute from the GC column.

In the case of the peach leafminer moth, Lyonetia clerkella, GC-EAD analysis of the female's pheromone gland extract was instrumental. researchgate.net The analysis revealed a single compound in the extract that elicited a significant and reproducible electrical response from the antennae of male moths. researchgate.net The retention time of this biologically active peak on the GC column was shown to be identical to that of synthetically produced this compound. researchgate.net This provided conclusive evidence that this compound is the primary, and likely sole, component of the female's sex pheromone, directly correlating the specific S-enantiomer with its potent biological function.

| Analytical Signal | Observation | Conclusion |

|---|---|---|

| GC-FID Chromatogram | Multiple peaks corresponding to various compounds in the gland extract. | The extract is a mixture of volatile and semi-volatile compounds. |

| EAG Signal (Male Antenna) | A single, strong depolarization event. | Only one compound in the extract is electrophysiologically active for the male moth. |

| Correlation of Signals | The EAG response peak's retention time precisely matches one of the FID peaks. | The active compound is identified within the mixture. |

| Comparison with Standard | The retention time of the active peak matches that of synthetic this compound. | This compound is confirmed as the active pheromone component. researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 14s Methyl 1 Octadecene

Molecular Docking Simulations for Ligand-Receptor Interactions in Pheromone Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. This method is instrumental in understanding how pheromones like 14S-Methyl-1-octadecene are recognized by Pheromone Binding Proteins (PBPs) within the insect's sensillum lymph. researchgate.netnih.gov PBPs are thought to solubilize and transport hydrophobic pheromones to the olfactory receptors. researchgate.netmdpi.com

Research Findings:

While specific molecular docking studies on this compound with a Lyonetia clerkella PBP are not yet published, the methodology is well-established from research on other lepidopteran pests. biorxiv.orgsfu.canih.gov The general process involves several key steps:

Homology Modeling of the Receptor: In the absence of an experimentally determined crystal structure for the PBP of L. clerkella, a three-dimensional model would be constructed using homology modeling. This involves identifying a suitable template protein with a known structure and a high degree of sequence similarity (typically >30%). researchgate.net

Prediction of Binding Pockets: The modeled PBP structure is then analyzed to identify potential binding sites. The main binding pocket is often a hydrophobic cavity composed of specific amino acid residues. biorxiv.orgmdpi.com For instance, in the red palm weevil, the main binding pocket of a pheromone receptor was predicted to be composed of 28 amino acid residues, 50% of which were hydrophobic. biorxiv.org

Docking and Scoring: The this compound molecule is then computationally "docked" into the predicted binding site of the PBP. Algorithms calculate the binding energies for numerous possible conformations and orientations, with lower binding energy values indicating a more favorable interaction. biorxiv.org

Studies on other moth PBPs have shown that binding is often stabilized by hydrophobic interactions and, in some cases, hydrogen bonds between the ligand and specific residues like serine. mdpi.commdpi.com For a non-functionalized hydrocarbon like this compound, the binding would be dominated by van der Waals forces within the hydrophobic cavity of the PBP. The chirality and specific shape of the (S)-enantiomer would be critical for achieving a snug fit and optimal binding energy, explaining the high specificity of insect olfactory systems. sfu.ca

| Parameter | Description | Typical Finding in Pheromone Docking Studies | Relevance to this compound |

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and the protein. More negative values indicate stronger affinity. | Negative binding energies, often in the range of -5 to -10 kcal/mol for active pheromones. biorxiv.org | A strong negative binding energy would be expected for the (S)-enantiomer with the corresponding PBP, compared to the (R)-enantiomer or other non-active compounds. |

| Key Interacting Residues | Amino acids in the binding pocket that form significant contacts (e.g., hydrophobic, hydrogen bonds) with the ligand. | Hydrophobic residues (e.g., Leu, Ile, Val) are crucial for binding long-chain, nonpolar pheromones. mdpi.com Specific polar residues (e.g., Ser, Thr) can form H-bonds with functionalized pheromones. mdpi.com | Interactions would be almost exclusively with hydrophobic residues. The methyl branch at C14 would likely fit into a small sub-pocket, contributing to stereospecific recognition. |

| Ligand Conformation | The three-dimensional shape adopted by the ligand within the binding pocket. | The flexible pheromone chain often adopts a bent or "U-shaped" conformation to fit within the protein's binding cavity. sfu.ca | The long C18 chain of this compound would need to fold to be accommodated within the PBP. |

Quantum Chemical Calculations for Conformational Analysis and Prediction of Spectroscopic Signatures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule like this compound. numberanalytics.comresearchgate.net These methods can determine the relative energies of different spatial arrangements (conformers) and predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure and absolute configuration. researchgate.netrsc.org

Research Findings:

As a long-chain, flexible molecule, this compound can exist in numerous conformations due to rotation around its many carbon-carbon single bonds. researchgate.netiucr.org A systematic conformational search using computational methods would be necessary to identify the most stable, low-energy structures. nih.gov DFT calculations would then be used to optimize the geometry and calculate the relative energy of each conformer. researchgate.net

Furthermore, quantum chemistry is essential for predicting chiroptical spectroscopic signatures, such as Vibrational Circular Dichroism (VCD). researchgate.netresearchgate.net VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By calculating the theoretical VCD spectrum for the (S)-configuration of 14-Methyl-1-octadecene and comparing it to an experimental spectrum, one could unambiguously confirm its absolute stereochemistry. rsc.orgrsc.org This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples like oils. researchgate.net Although experimental NMR data for this compound exists, theoretical calculations could further aid in the precise assignment of signals. researchgate.netscispace.com

| Computational Method | Property Predicted | Application to this compound |

| DFT Conformational Search | Geometries and relative energies of stable conformers. | Identification of the lowest-energy shapes of the molecule in the gas phase or solution. The long alkyl chain is expected to lead to many closely-spaced energy minima. researchgate.netnih.gov |

| DFT Frequency Calculation | Vibrational frequencies (Infrared and Raman spectra). | Prediction of the IR spectrum. While not typically used for primary structure elucidation of such a molecule, it can confirm the presence of functional groups (C=C-H, C-H). |

| DFT VCD Calculation | Vibrational Circular Dichroism spectrum. | Prediction of the VCD spectrum, which provides a unique fingerprint for the (S)-enantiomer. This would be the definitive method for confirming the absolute configuration in solution. researchgate.netrsc.org |

In Silico Approaches for Predicting Reaction Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure this compound relies on stereocontrolled reactions. researchgate.netnih.gov Several reported syntheses utilize chiral auxiliaries, such as Evans oxazolidinones, to direct the stereochemistry of key steps like methylation. scispace.comresearchgate.net In silico methods can model these reactions to rationalize and predict the observed stereoselectivity. rsc.orgnih.gov

Research Findings:

Computational analysis of stereoselective reactions typically involves calculating the energies of the diastereomeric transition states that lead to the different product stereoisomers. rsc.org The product ratio is governed by the difference in the activation energies (ΔΔG‡) of these competing pathways, according to the Curtin-Hammett principle.

For the synthesis of this compound, one key step involves the methylation of an acyl-oxazolidinone. researchgate.net An in silico study would model the reaction of the enolate with methyl iodide. It would compare the transition state leading to the (S)-configuration at the new stereocenter versus the one leading to the (R)-configuration. The calculations would likely show that the transition state for the desired (S)-product is lower in energy due to reduced steric hindrance, as the chiral auxiliary effectively blocks one face of the enolate from the incoming electrophile. researchgate.net Similarly, computational models can predict the outcome of stereoselective additions of Grignard reagents, another reaction type used in the synthesis of this pheromone. scispace.comnumberanalytics.comacs.org

| Reaction Step Modeled | Computational Approach | Predicted Outcome | Rationale |

| Asymmetric Methylation | DFT calculation of diastereomeric transition state energies. rsc.org | High diastereomeric excess (d.e.) in favor of the (S)-product. | The bulky substituent on the Evans auxiliary sterically shields one face of the enolate, forcing the methyl group to attack from the less hindered face, leading to a lower energy transition state. researchgate.net |

| Grignard Coupling | Molecular mechanics (MM) or DFT modeling of competing reaction pathways. numberanalytics.comacs.org | Prediction of the major stereoisomer formed during the coupling of chiral fragments. | Analysis of steric and electronic effects in the transition state to determine the most favorable approach of the nucleophilic Grignard reagent to the electrophilic carbon center. |

Computational Analysis of Enzymatic Mechanisms in Biosynthesis

The biosynthesis of insect pheromones involves a series of enzymatic reactions, starting from common fatty acid precursors. pnas.orgmdpi.com For a methyl-branched alkene like this compound, the pathway likely involves fatty acid synthesis followed by key steps such as desaturation and a final methyl-transfer. frontiersin.orgscience.gov Computational methods, especially hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are invaluable for elucidating the mechanisms of these enzymatic reactions. researchgate.net

Research Findings:

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to proceed from a C18 fatty acid precursor. The key steps would be:

Desaturation: A specific fatty acyl-CoA desaturase introduces the double bond at the C1 position. frontiersin.orgnih.gov

Methylation: A methyltransferase (MT), using S-adenosyl-L-methionine (SAM) as a methyl donor, would add the methyl group at the C14 position with (S)-stereochemistry. researchgate.net

A computational study of the methyltransferase step would be particularly insightful. Using a QM/MM approach, the active site of the enzyme and the substrates (the alkene precursor and SAM) would be treated with a high-level quantum mechanics method, while the rest of the protein is described by a more computationally efficient molecular mechanics force field. This allows for the simulation of the bond-breaking and bond-forming events of the reaction.

Such a study could map the entire reaction energy profile, identifying the transition state for the methyl transfer. This would reveal how the enzyme's active site residues stabilize the transition state and control the precise position and stereochemistry of the methylation, ensuring the formation of the biologically active (S)-enantiomer. researchgate.net

Chemoecological Function and Biological Significance of 14s Methyl 1 Octadecene

Role as a Sex Pheromone in the Peach Leafminer Moth (Lyonetia clerkella Linnaeus)

14S-Methyl-1-octadecene has been definitively identified as the primary, and sole, component of the female-produced sex pheromone of the peach leafminer moth, Lyonetia clerkella. nih.govpherobase.com This species is a significant pest in peach orchards, particularly in East Asia, where infestations can lead to severe defoliation. nih.gov The identification of its sex pheromone was a crucial step towards developing environmentally benign methods for pest control, such as mating disruption and population monitoring. nih.govresearchgate.net

Initial research involved the careful extraction of compounds from the abdominal tips of female moths. pherobase.com Through a combination of gas chromatography, mass spectrometry, and micro-chemical reactions, scientists isolated and identified the active compound as 14-methyl-1-octadecene. nih.govpherobase.com Subsequent field and laboratory bioassays confirmed its powerful attractive properties to male moths, solidifying its role as the sex pheromone. pherobase.comresearchgate.net The synthesis of this compound has been the subject of considerable research to enable its use in integrated pest management (IPM) strategies. oup.commdpi.comresearchgate.net Sex-pheromone traps baited with synthetic this compound are now effectively used to monitor the emergence of adult moths and to disrupt mating behaviors in orchards. researchgate.netresearchgate.net

Stereoisomeric Specificity in Pheromone Communication and Behavior

The biological activity of 14-methyl-1-octadecene is highly dependent on its stereochemistry. The natural pheromone is the (S)-enantiomer, (14S)-methyl-1-octadecene. nih.govpherobase.com Research has demonstrated a remarkable degree of specificity in the pheromone reception system of male L. clerkella moths.

Studies comparing the behavioral responses of male moths to the (S)-isomer, the (R)-isomer, and a racemic mixture (a 1:1 mix of both) have revealed the critical importance of the correct stereoisomer. pherobase.com The (S)-isomer is highly attractive to males, eliciting classic mate-seeking behaviors. In stark contrast, the (R)-isomer is biologically inactive; it fails to attract male moths. pherobase.com Furthermore, when the (R)-isomer is present alongside the attractive (S)-isomer, it can act as a behavioral antagonist, significantly reducing the attraction of males to the correct pheromone. This inhibitory effect underscores the high fidelity of the moth's olfactory system. ianakyildiz.com

This stereoisomeric specificity is a common feature in insect chemical communication, ensuring that mating signals are species-specific and preventing cross-attraction with other species that might use similar, but stereochemically different, compounds. sfu.ca The synthesis of the enantiomerically pure (S)-isomer is therefore essential for the effective use of this pheromone in pest control applications. nih.gov

Table 1: Behavioral Response of Male Lyonetia clerkella to Stereoisomers of 14-Methyl-1-octadecene

| Compound Tested | Relative Attraction (%) | Behavioral Effect |

| (14S)-Methyl-1-octadecene | 100 | Strong Attraction |

| (14R)-Methyl-1-octadecene | < 1 | Inactive |

| Racemic (1:1) Mixture | ~ 40-50 | Reduced Attraction |

Mechanistic Insights into Pheromone Reception and Behavioral Responses

The detection of this compound by male Lyonetia clerkella is a sophisticated process mediated by the moth's specialized olfactory system. researchgate.net The process begins when pheromone molecules, carried on air currents, reach the male moth's antennae. researchgate.netnih.gov These antennae are covered in thousands of specialized sensory hairs called sensilla, which provide a large surface area for capturing airborne molecules. researchgate.net

Within the sensilla, the following key steps occur:

Transport: The hydrophobic pheromone molecules must traverse the aqueous sensillar lymph to reach the nerve cells. This is facilitated by Pheromone-Binding Proteins (PBPs), which bind to the pheromone molecules and transport them to the receptor. ianakyildiz.comnih.gov

Reception: The PBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs). ianakyildiz.comnih.gov The ORs of L. clerkella are finely tuned to the specific size, shape, and stereochemistry of this compound. pherobase.comianakyildiz.com This high degree of specificity explains why the (R)-isomer is not detected.

Signal Transduction: The binding of the pheromone to its receptor initiates an intracellular signaling cascade, leading to the depolarization of the OSN and the generation of an electrical signal, or action potential. nih.gov

Neural Processing: This signal is then transmitted to the antennal lobe, the primary olfactory processing center in the insect brain. Here, the information is processed, and if the signal is identified as the correct species-specific pheromone, it triggers a stereotyped behavioral response. This response typically involves the male moth flying upwind along the pheromone plume to locate the female for mating. researchgate.net

Even a single molecule of the pheromone can be sufficient to trigger a nerve impulse, highlighting the extraordinary sensitivity of this system. nih.gov

Comparative Chemoecological Roles of Related Methyl-Branched Alkenes in Other Organisms

Methyl-branched alkenes, like this compound, are a significant class of compounds in insect chemical ecology, serving functions beyond just sex pheromones. researchgate.netannualreviews.org These cuticular hydrocarbons (CHCs) are integral components of the waxy layer on an insect's cuticle, where their primary role is to prevent desiccation. researchgate.netannualreviews.orgresearchgate.net However, they have evolved secondary roles as crucial chemical signals in many species. annualreviews.orgu-tokyo.ac.jp

The structural diversity of these molecules—varying in chain length, position and stereochemistry of methyl branches, and the location of double bonds—allows for a high degree of signal specificity. annualreviews.org This chemical complexity is exploited for various communicative functions:

Nestmate Recognition: In many social insects, such as ants and wasps, methyl-branched hydrocarbons are key cues for distinguishing nestmates from non-nestmates. u-tokyo.ac.jpfrontiersin.org The specific blend of these compounds on an individual's cuticle acts as a colony-specific "password."

Species and Sex Recognition: Besides being long-range sex pheromones, these compounds can act as close-range or contact pheromones to confirm species and sex identity prior to mating. researchgate.net

Fertility and Dominance Cues: In some social species, the hydrocarbon profile of an individual can signal its reproductive status (fertility) or its rank within the social hierarchy. u-tokyo.ac.jp

For example, various species of moths utilize methyl-branched ketones or di-methyl-branched alkanes as components of their pheromone blends, demonstrating the evolutionary versatility of this class of molecules. sakura.ne.jp The study of these compounds across different insect orders provides valuable insight into the evolution of chemical communication systems. annualreviews.orgu-tokyo.ac.jp

Table 2: Examples of Methyl-Branched Hydrocarbons in Insect Communication

| Compound Class | Insect Group | Function |

| Methyl-branched Alkenes | Moths (Lepidoptera) | Sex Pheromones |

| Methyl-branched Alkanes | Ants (Hymenoptera) | Nestmate Recognition Cues |

| Dimethyl-branched Alkanes | Wasps (Hymenoptera) | Species Recognition, Fertility Signals |

| Methyl-branched Ketones | Moths (Lepidoptera) | Sex Pheromone Components |

Future Research Directions and Unresolved Challenges

Development of More Economical and Environmentally Sustainable Synthetic Strategies

The practical application of 14S-methyl-1-octadecene in agriculture, particularly for mating disruption, is heavily reliant on the availability of cost-effective and environmentally benign synthetic routes. researchgate.net Early syntheses of this compound were often characterized by numerous steps or a lack of cost-effectiveness, which hindered its large-scale production for pest control. researchgate.net

Another efficient asymmetric synthesis was developed using 4-(dimethylamino)pyridine N-oxide (DMAPO)/Boc₂O-mediated N-acylation and Evans' chiral auxiliaries as key steps. oup.com This synthesis also culminated in a coupling reaction of a chiral tosylate with a Grignard reagent. oup.com Other strategies have utilized chiral starting materials such as (R)-citronellic acid and (R)-4-menthenone. oup.com A "chiral-pool" strategy has also been reported, starting from a key chiral intermediate, (R)-4-(benzyloxy)-3-methylbutanal, which can be sourced in large quantities from the steroid industry, achieving a 42% yield over 8 linear steps. researchgate.net

Despite these advancements, the development of even more economical and sustainable methods remains a key challenge. Future research should focus on minimizing the number of synthetic steps, avoiding expensive and toxic reagents, and utilizing renewable starting materials.

Table 1: Comparison of Selected Asymmetric Syntheses of (S)-14-Methyl-1-octadecene

| Starting Materials | Key Steps | Overall Yield | Reference |

| Hexanoyl chloride, (S)-4-benzyloxazolidin-2-one, 1,9-nonanediol | Chiral oxazolidinone auxiliary induced methylation, Li₂CuCl₄ catalytic cross-coupling. nih.govresearchgate.net | 30.3% | nih.govresearchgate.net |

| Pentadec-14-enoic acid, (R)-4-benzyl-2-oxazolidinone | DMAPO/Boc₂O-mediated N-acylation, Evans' chiral auxiliaries, coupling of chiral tosylate with Grignard reagent. oup.com | Not stated | oup.com |

| (R)-4-(benzyloxy)-3-methylbutanal, 1,11-Undecanediol | Chiral-pool strategy, Wittig reaction, phosphonium (B103445) salt formation. researchgate.net | 42% | researchgate.net |

Comprehensive Elucidation of the Biosynthetic Pathway of this compound

While the chemical structure and synthesis of this compound have been the subject of several studies, its biosynthetic pathway within the peach leafminer moth remains largely unelucidated. Understanding how the insect produces this specific branched-chain alkene is a fundamental biological question. Research in this area would involve identifying the enzymes and genetic pathways responsible for its formation. This knowledge could potentially offer alternative, biotechnology-based production methods through the use of genetically engineered organisms.

Advancements in Analytical Techniques for Trace Analysis and Stereochemical Assignment in Complex Biological Samples

The identification and quantification of this compound in biological matrices, such as insect glands or airborne plumes, present significant analytical challenges due to the minute quantities involved. Furthermore, confirming the stereochemistry of the natural pheromone is crucial, as different enantiomers can have varying or even inhibitory biological activity. researchgate.net

Current analytical methods employed in synthesis studies include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation. nih.govtandfonline.com For the determination of enantiomeric purity, techniques such as the preparation of Mosher esters followed by ¹H and ¹⁹F NMR analysis have been utilized. oup.com This method allowed for the determination of diastereomeric excess, which in one study was found to be greater than 99%. oup.com

Future advancements are needed in developing more sensitive and field-deployable analytical techniques for real-time monitoring of pheromone concentrations. Innovations in mass spectrometry, such as tandem mass spectrometry (MS/MS), coupled with chiral chromatography, could provide the necessary sensitivity and specificity for trace analysis and stereochemical assignment directly from complex biological samples.

Exploration of Additional Chemoecological Functions and Interactions Beyond Mating Disruption

The primary known function of this compound is as a sex pheromone to attract males for mating. nih.govpherobase.com However, in many insect species, semiochemicals can have multiple functions and play roles in a variety of ecological interactions. It is possible that this compound may also be involved in other behaviors such as aggregation, host location, or defense against predators or competitors. Research into these potential additional chemoecological functions is warranted. Such studies would involve detailed behavioral bioassays and field observations to investigate the response of both male and female peach leafminer moths, as well as other insect species, to this compound. Understanding the full spectrum of its ecological roles will provide a more complete picture of the chemical ecology of Lyonetia clerkella and could lead to more nuanced and effective pest management strategies.

Q & A

Basic Research Questions

Q. How can the structural identity of 14S-Methyl-1-octadecene be confirmed experimentally?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. For NMR, compare chemical shifts with known alkenes and methyl-branched analogs. Use DEPT-135 to distinguish CH₃ groups. In HRMS, ensure the molecular ion peak matches the theoretical m/z (C₁₉H₃₈). Include purity validation via gas chromatography (GC) with flame ionization detection (≥95% purity threshold) .

Q. What are the standard synthesis protocols for this compound?

- Methodological Answer : Opt for catalytic asymmetric synthesis to achieve the "S" configuration. Use a palladium-catalyzed cross-coupling reaction between 1-bromo-octadecene and a chiral methylboronic acid precursor. Document catalyst loading (e.g., 5 mol% Pd(OAc)₂), reaction temperature (80–100°C), and solvent (toluene or THF). Characterize intermediates via thin-layer chromatography (TLC) and isolate the final product using column chromatography (silica gel, hexane:ethyl acetate 9:1). Report yields and enantiomeric excess (ee) via chiral GC .

Q. Which analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- Purity : Use GC-MS with a non-polar capillary column (e.g., DB-5) and compare retention indices with standards.

- Stability : Conduct accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity (0–80% RH). Monitor decomposition via Fourier-transform infrared spectroscopy (FTIR) for carbonyl formation (oxidation marker). Include control samples and triplicate runs .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer : Perform a systematic review of primary literature to identify variables affecting measurements (e.g., solvent polarity, crystallization methods). Replicate experiments under standardized conditions (IUPAC guidelines) and use meta-analysis to quantify variability. For example, if solubility data conflicts, test the compound in a controlled solvent series (n-hexane to ethanol) and report Hansen solubility parameters. Address confounding factors (e.g., impurities) via GC-MS validation .

Q. What experimental design principles apply to studying this compound’s stability under reactive environments?

- Methodological Answer : Design a factorial experiment varying oxygen exposure, UV irradiation, and catalytic metal presence. Use gas chromatography-olfactometry (GC-O) to detect volatile degradation products. For kinetic studies, apply the Arrhenius equation to extrapolate shelf-life. Include negative controls (e.g., nitrogen atmosphere) and validate via triplicate trials. Document protocols in supplemental materials for reproducibility .

Q. How can environmental fate studies be optimized for this compound?

- Methodological Answer :

- Sampling : Use solid-phase microextraction (SPME) in aqueous matrices or passive air samplers for atmospheric monitoring.

- Degradation Pathways : Employ LC-QTOF-MS to identify transformation products in simulated biodegradation assays (OECD 301F). For photolysis, use a solar simulator (λ > 290 nm) and track half-lives.

- Data Reporting : Present results in tabular form (e.g., half-life, log Kₒw) with uncertainty ranges. Raw data (e.g., chromatograms) should be archived in supplementary files .

Data Presentation and Reproducibility Guidelines

- Tables : Structure experimental data with columns for parameters (e.g., temperature, yield), observed values, and literature comparisons. Example:

| Synthesis Condition | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| Pd(OAc)₂, 80°C | 5 | 78 | 92 |

| PdCl₂, 100°C | 10 | 65 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.